

An In-depth Technical Guide to 5-(Trifluoromethyl)-1-indanone

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-(Trifluoromethyl)-1-indanone

Cat. No.: B136684

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical and physical properties of **5-(Trifluoromethyl)-1-indanone**, a key intermediate in the synthesis of various biologically active molecules. The inclusion of a trifluoromethyl group can enhance the lipophilicity and metabolic stability of resulting compounds, making this a molecule of significant interest in medicinal chemistry.

Core Chemical Data

The fundamental molecular and physical properties of **5-(Trifluoromethyl)-1-indanone** are summarized below.

Property	Value	Source(s)
Molecular Formula	C ₁₀ H ₇ F ₃ O	[1] [2]
Molecular Weight	200.16 g/mol	[1] [2]
CAS Number	150969-56-5	[1]

Experimental Protocols

The primary synthetic route to **5-(Trifluoromethyl)-1-indanone** is through the intramolecular Friedel-Crafts acylation of 3-(4-(trifluoromethyl)phenyl)propanoic acid. The following protocol is

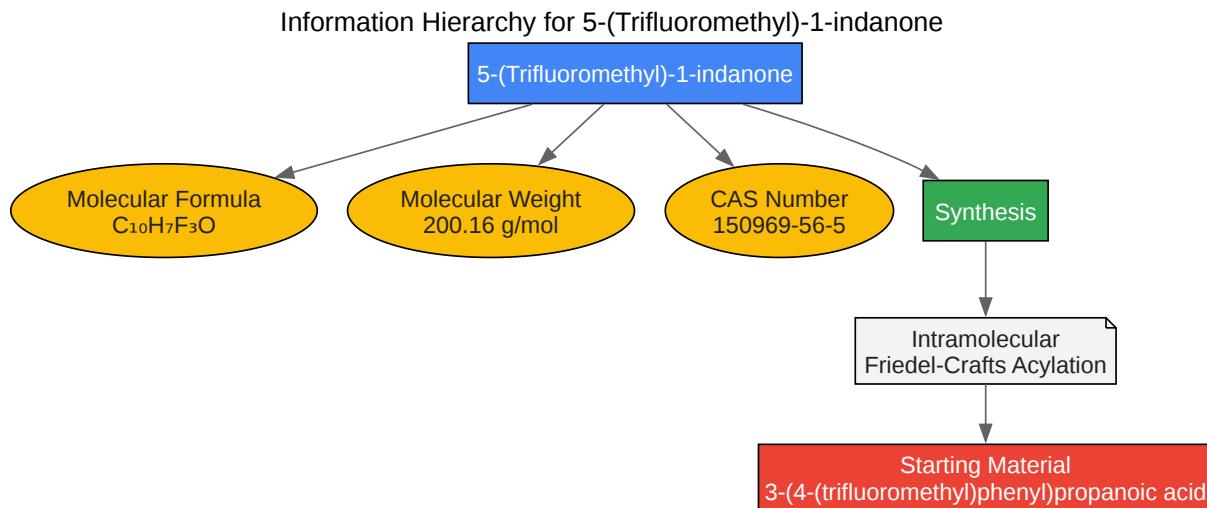
an adapted method based on the established synthesis of structurally similar indanones, such as 5-fluoro-1-indanone.[3][4][5]

Synthesis of **5-(Trifluoromethyl)-1-indanone** via Intramolecular Friedel-Crafts Acylation

This procedure details the cyclization of 3-(4-(trifluoromethyl)phenyl)propanoic acid to form **5-(Trifluoromethyl)-1-indanone** using a strong acid catalyst.

Materials:

- 3-(4-(trifluoromethyl)phenyl)propanoic acid
- Chlorosulfonic acid (or Polyphosphoric acid)
- Crushed ice
- Deionized water
- Ethyl acetate (or other suitable organic solvent)
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (or magnesium sulfate)
- Silica gel for column chromatography
- Hexane and Ethyl acetate for elution


Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, cautiously add 3-(4-(trifluoromethyl)phenyl)propanoic acid in portions to an excess of cold (0 °C) chlorosulfonic acid. It is crucial to perform this addition slowly to control the exothermic reaction.

- Reaction Progression: Allow the reaction mixture to stir at room temperature. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting material is completely consumed.
- Work-up: Carefully and slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring to quench the reaction. A precipitate of the crude product should form.
- Extraction: Collect the precipitate by vacuum filtration and wash thoroughly with cold deionized water until the filtrate is neutral. Alternatively, if a precipitate does not form, extract the aqueous mixture multiple times with ethyl acetate.
- Washing: Combine the organic layers (if extraction was performed) and wash sequentially with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude **5-(Trifluoromethyl)-1-indanone**.
- Purification: Purify the crude product by flash column chromatography on silica gel. A typical eluent system would be a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate in hexane).
- Characterization: The purified product should be characterized by spectroscopic methods such as ^1H NMR, ^{13}C NMR, and Mass Spectrometry to confirm its identity and purity.

Informational Hierarchy

The following diagram illustrates the logical relationship of the key information pertaining to **5-(Trifluoromethyl)-1-indanone**.

[Click to download full resolution via product page](#)

Caption: Logical flow of key chemical data for **5-(Trifluoromethyl)-1-indanone**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]

- To cite this document: BenchChem. [An In-depth Technical Guide to 5-(Trifluoromethyl)-1-indanone]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b136684#5-trifluoromethyl-1-indanone-molecular-weight-and-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com